molecular formula C12H13N3O2S B1598244 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide CAS No. 72460-27-6

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

Numéro de catalogue: B1598244
Numéro CAS: 72460-27-6
Poids moléculaire: 263.32 g/mol
Clé InChI: IQKINOXKIITJCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS 72460-27-6) is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly as a derivative of the sulfonamide antibiotic class. With a molecular formula of C12H13N3O2S, this substance serves as a valuable building block and reference standard in the investigation of structure-activity relationships. Sulfonamides like this compound are historically significant as synthetic bacteriostatic antibiotics. Their primary mechanism of action is the competitive inhibition of bacterial para-aminobenzoic acid (PABA), a critical substrate for the enzyme dihydropteroate synthetase in the folic acid synthesis pathway. By disrupting this process, sulfonamides effectively inhibit bacterial multiplication. This makes related compounds a foundational model for studying antibacterial agents and addressing challenges of antibiotic resistance. Researchers utilize this chemical and its analogs as a core structure for developing new therapeutic agents . Structural modifications to the core sulfonamide scaffold are a common strategy to enhance biological activity, optimize pharmacokinetic properties, and reduce toxicity. For instance, closely related sulfonamide compounds have been used in the treatment of dermatitis herpetiformis and have been investigated for use in combination therapies against diseases like malaria. Furthermore, sulfonamide derivatives are frequently employed in academic and industrial research to create novel Schiff base ligands for coordination chemistry and to explore potential anticancer, antiviral, and antimicrobial activities. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-9-3-2-8-14-12(9)15-18(16,17)11-6-4-10(13)5-7-11/h2-8H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKINOXKIITJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222758
Record name Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72460-27-6
Record name Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072460276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Sulfonation: The amino-substituted benzene is then sulfonated to introduce the sulfonamide group.

    Coupling: Finally, the 3-methylpyridin-2-yl group is introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

Medicinal Chemistry

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is primarily studied for its antimicrobial properties . Research indicates that derivatives can effectively inhibit bacterial growth. For instance, one study reported an inhibition rate of 80.69% against Staphylococcus aureus at a concentration of 50 µg/mL .

CompoundTarget BacteriaInhibition (%)Concentration (µg/mL)
This compoundStaphylococcus aureus80.6950
Analog 4eKlebsiella pneumoniae79.4650
Analog 4gKlebsiella pneumoniae77.5250

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Notably, it induces apoptosis in MDA-MB-231 breast cancer cells, showing a 22-fold increase in annexin V-FITC positive apoptotic cells compared to controls.

Case Study: Apoptosis Induction in MDA-MB-231 Cells

In controlled studies:

  • Early Apoptosis : Increased from 0.18% to 22.04%
  • Necrosis Phase : Increased from 1.20% to 16.65%

These findings highlight its efficacy in promoting programmed cell death in cancer cells.

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor , particularly against carbonic anhydrase (CA) enzymes such as CA IX and CA II. A study demonstrated IC50 values ranging from 10.93 nM to 25.06 nM for CA IX , indicating strong selectivity over CA II.

CompoundEnzyme TargetIC50 (nM)
Derivative of BenzenesulfonamideCA IX10.93 - 25.06
Derivative of BenzenesulfonamideCA II1.55 - 3.92

Industrial Applications

Beyond medicinal uses, this compound finds applications in the production of dyes and pigments due to its chemical properties that allow it to act as a building block for more complex molecules.

Mécanisme D'action

The mechanism of action of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
  • 4-amino-N-pyridin-2-yl-benzenesulfonamide

Uniqueness

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to the presence of the 3-methylpyridin-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to other sulfonamides.

Activité Biologique

The compound 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide , also known by its CAS number 72460-27-6, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound consists of a sulfonamide group attached to a benzene ring and a 3-methylpyridine moiety. Its structural formula can be represented as follows:

C11H12N4O3S\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonamides, including this compound, can effectively inhibit bacterial growth. A notable study reported that certain analogs demonstrated up to 80.69% inhibition against Staphylococcus aureus at a concentration of 50 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaInhibition (%)Concentration (µg/mL)
This compoundStaphylococcus aureus80.6950
Analog 4eKlebsiella pneumoniae79.4650
Analog 4gKlebsiella pneumoniae77.5250

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. One significant finding was its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The compound exhibited a 22-fold increase in annexin V-FITC positive apoptotic cells compared to controls, indicating its potential as an anticancer agent .

Case Study: Apoptosis Induction in MDA-MB-231 Cells

In a controlled study, MDA-MB-231 cells were treated with the compound, leading to:

  • Early Apoptosis: Increased from 0.18% to 22.04%
  • Necrosis Phase: Increased from 1.20% to 16.65%

These results underscore the compound's efficacy in promoting programmed cell death in cancer cells.

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX and CA II. A study highlighted that related benzenesulfonamide derivatives showed IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, demonstrating remarkable selectivity over CA II . This selectivity is crucial for developing targeted therapies with fewer side effects.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (nM)
Derivative of BenzenesulfonamideCA IX10.93 - 25.06
Derivative of BenzenesulfonamideCA II1.55 - 3.92

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors within the cell. The binding affinity to carbonic anhydrases suggests that it may interfere with the enzyme's active site, thereby inhibiting its function and affecting cellular processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves coupling 4-aminobenzenesulfonamide with 3-methylpyridin-2-amine derivatives under nucleophilic substitution conditions. Pyridine or DMAP is often used as a base to facilitate sulfonamide bond formation . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of sulfonamide to pyridine derivative), solvent selection (e.g., DMF or acetonitrile for solubility), and temperature (60–80°C for 6–12 hours). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key data should be prioritized?

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., pyridine ring protons at δ 7.2–8.5 ppm, sulfonamide NH2 at δ 5.5–6.0 ppm).
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bends (~3300 cm⁻¹).
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 304.08 for C12H12N4O2S) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Use standardized assays:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or cyclooxygenase (COX) isoforms .
    • Include positive controls (e.g., acetazolamide for carbonic anhydrase) and dose-response curves (1–100 µM) .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding interactions between this compound and COX-2?

  • Perform molecular docking (AutoDock Vina or Schrödinger) using COX-2 crystal structures (PDB: 5KIR). Prioritize residues (e.g., Val523, His90) for hydrogen bonding with sulfonamide groups. Validate with MD simulations (100 ns trajectories) to assess binding stability .
  • Compare binding affinities with known COX-2 inhibitors (e.g., celecoxib) to identify competitive inhibition .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

  • Variable Temperature NMR : Determine if dynamic processes (e.g., hindered rotation of the pyridine ring) cause splitting.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity.
  • X-ray crystallography : Resolve ambiguities by obtaining a crystal structure (if feasible) .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting antimicrobial activity?

  • Synthesize derivatives with modifications at:

  • Pyridine ring : Introduce electron-withdrawing groups (e.g., Cl, NO2) to enhance lipophilicity.
  • Sulfonamide moiety : Replace –NH2 with methyl or acetyl groups to probe steric effects.
    • Evaluate SAR using QSAR models (e.g., CoMFA) correlating logP, polar surface area, and MIC values .

Q. How can researchers address low solubility in aqueous media during pharmacological testing?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Salt formation : Explore sodium or hydrochloride salts to improve solubility .

Data Validation and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

  • Document exact stoichiometry, solvent grades (e.g., anhydrous DMF), and inert atmosphere conditions (N2/Ar).
  • Share raw spectral data (NMR, IR) via repositories like Zenodo for cross-validation .

Q. How should researchers validate unexpected biological activity (e.g., off-target effects)?

  • Counter-screening : Test against unrelated enzymes (e.g., kinases) to rule out non-specific binding.
  • CRISPR/Cas9 knockout models : Confirm target specificity in cell lines lacking the putative target protein .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.